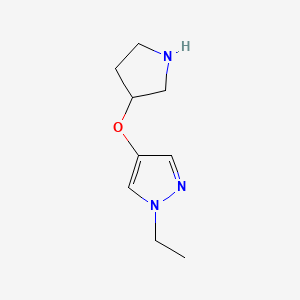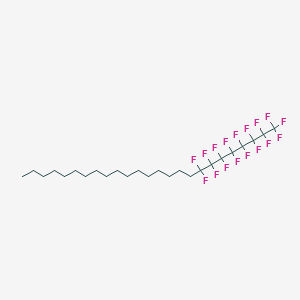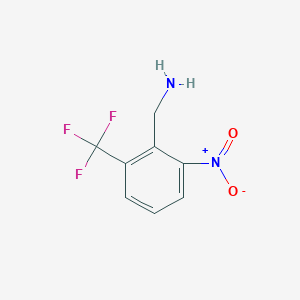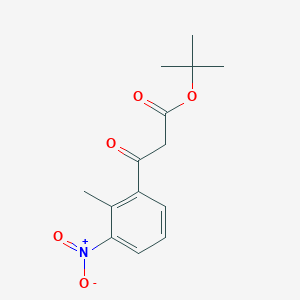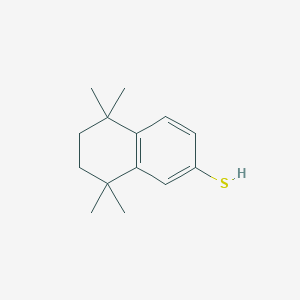
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- is an organic compound with the molecular formula C14H20S It is a derivative of naphthalene, characterized by the presence of a thiol group (-SH) and four methyl groups attached to the tetrahydro naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydro naphthalene structure.
Thiol Group Introduction: The thiol group is introduced via thiolation reactions, often using reagents like thiourea or hydrogen sulfide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthalene derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound may influence signaling pathways and gene expression through its interaction with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but with a hydroxyl group instead of a thiol group.
5,6,7,8-Tetrahydro-2-naphthol: Another naphthalene derivative with a hydroxyl group.
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: A related compound with a methanol group.
Uniqueness
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and methanol analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
132392-27-9 |
|---|---|
Molecular Formula |
C14H20S |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-thiol |
InChI |
InChI=1S/C14H20S/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 |
InChI Key |
FXMPZALQWZSCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
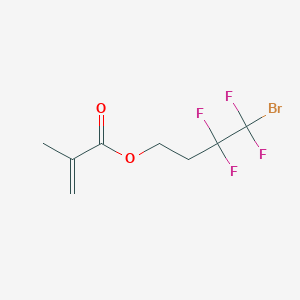

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)


